Cas no 61787-05-1 (5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine)
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine Chemical and Physical Properties
Names and Identifiers
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- 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidene-D-cytidine
- 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine
- 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorocytidine
- 5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine
- 1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one
- SCHEMBL11589590
- Cytidine, 5a(2)-deoxy-5-fluoro-5a(2)-iodo-2a(2),3a(2)-O-(1-methylethylidene)-
- DTXSID201168019
- 4-Amino-5-fluoro-1-((3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-2(1H)-one
- 61787-05-1
-
- Inchi: 1S/C12H15FIN3O4/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)17-4-5(13)9(15)16-11(17)18/h4,6-8,10H,3H2,1-2H3,(H2,15,16,18)/t6-,7-,8-,10-/m1/s1
- InChI Key: ODAZHQCJQUGKRZ-FDDDBJFASA-N
- SMILES: IC[C@@H]1[C@@H]2[C@H]([C@H](N3C(N=C(C(=C3)F)N)=O)O1)OC(C)(C)O2
Computed Properties
- Exact Mass: 411.00900
- Monoisotopic Mass: 411.00913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 539
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 86.4Ų
Experimental Properties
- PSA: 88.60000
- LogP: 1.39830
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D239845-25mg |
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine |
61787-05-1 | 25mg |
$104.00 | 2023-05-18 | ||
| TRC | D239845-50mg |
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine |
61787-05-1 | 50mg |
$138.00 | 2023-05-18 | ||
| TRC | D239845-100mg |
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine |
61787-05-1 | 100mg |
$236.00 | 2023-05-18 | ||
| TRC | D239845-500mg |
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine |
61787-05-1 | 500mg |
$1062.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-284707-25 mg |
5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine, |
61787-05-1 | 25mg |
¥1,504.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-284707A-50 mg |
5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine, |
61787-05-1 | 50mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-284707-25mg |
5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine, |
61787-05-1 | 25mg |
¥1504.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-284707A-50mg |
5'-Deoxy-5-fluoro-5'-iodo-2',3'-O-isopropylidenecytidine, |
61787-05-1 | 50mg |
¥2858.00 | 2023-09-05 |
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine Suppliers
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorocytidine
5'-Deoxy-5'-Iodo-2',3'-O-Isopropylidene-5-Fluorocytidine: A Comprehensive Overview
The compound with CAS No. 61787-05-1, known as 5'-Deoxy-5'-Iodo-2',3'-O-isopropylidene-5-fluorocytidine, is a highly specialized nucleoside analog that has garnered significant attention in the fields of virology, oncology, and drug development. This molecule is a derivative of cytidine, a naturally occurring nucleoside, but with several structural modifications that confer unique properties. The isopropylidene group attached to the 2',3' positions of the ribose ring and the presence of both iodine and fluorine substituents at the 5' position make this compound distinct from its natural counterpart. These modifications not only alter its chemical properties but also significantly influence its biological activity and pharmacokinetics.
Recent studies have highlighted the potential of 5'-Deoxy-5'-Iodo-2',3'-O-isopropylidene-5-fluorocytidine as an antiviral agent, particularly against hepatitis C virus (HCV) and hepatitis B virus (HBV). The iodine substituent at the 5' position is believed to enhance the molecule's ability to inhibit viral polymerases by mimicking natural nucleotides during replication. This mechanism of action has been corroborated by in vitro experiments, where the compound demonstrated potent antiviral activity against HCV replicons. Furthermore, the fluorine substitution at the 5' position contributes to increased stability and resistance to enzymatic degradation, which are critical for maintaining therapeutic efficacy in vivo.
Beyond its antiviral potential, 5'-Deoxy-5'-Iodo-2',3'-O-isopropylidene-5-fluorocytidine has also been explored as a chemotherapeutic agent in oncology. The isopropylidene group on the ribose ring enhances the molecule's lipophilicity, facilitating its uptake into cancer cells. Once inside, it undergoes metabolic activation to form active nucleotides that incorporate into DNA, leading to chain termination and inhibition of DNA synthesis. This mechanism has shown promise in preclinical models of solid tumors and hematological malignancies.
The synthesis of 5'-Deoxy-5'-Iodo-2',3'-O-isopropylidene-5-fluorocytidine involves a multi-step process that requires precise control over stereochemistry and regioselectivity. The introduction of the isopropylidene group is typically achieved through a protection-deprotection strategy, while the installation of halogens at the 5' position necessitates careful halogenation techniques. These synthetic challenges have been addressed by recent advancements in organic chemistry, enabling scalable production of this compound for research and development purposes.
From an analytical standpoint, 5'-Deoxy-5'-Iodo-2',3'-O-isopropylidene-5-fluorocytidine has been characterized using a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided insights into its three-dimensional structure, confirming the stereochemical integrity of the molecule. Additionally, computational modeling has been employed to predict its binding affinities to viral polymerases and human kinases, further elucidating its mode of action.
As research on this compound progresses, there is growing interest in exploring its potential as a prodrug for targeted therapy. The isopropylidene group on the ribose ring can serve as a site for conjugation with targeting ligands or imaging agents, enabling selective delivery to diseased tissues. This approach could minimize systemic toxicity while maximizing therapeutic efficacy, making it an attractive candidate for precision medicine.
In conclusion, CAS No. 61787-05-1, or 5'-Deoxy-5'-Iodo-2',3'-O-isopropylidene-5-fluorocytidine, represents a cutting-edge advancement in nucleoside analog design with applications spanning antiviral therapy and oncology. Its unique chemical structure endows it with desirable pharmacokinetic properties and robust biological activity, positioning it as a promising candidate for future clinical development.
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